Physicochemical Property Comparison vs. Core Scaffold
The target compound's calculated physicochemical properties offer a baseline for differentiation from the unsubstituted imidazo[4,5-f]quinazolin-9-one core. The presence of the 8-butyl group increases calculated lipophilicity and molecular weight, which impacts solubilization and permeability profiles .
| Evidence Dimension | Calculated physicochemical properties (Density, Molecular Weight) |
|---|---|
| Target Compound Data | Density: 1.32 g/cm³; Molecular Weight: 256.30 g/mol |
| Comparator Or Baseline | 3,8-dihydro-9H-imidazo[4,5-f]quinazolin-9-one (unsubstituted core): Molecular Weight: 186.17 g/mol [1] |
| Quantified Difference | Molecular weight increase of 70.13 g/mol (approx. 38% increase) due to butyl and methyl substitution. |
| Conditions | Calculated using standard computational methods (ACD/Labs); reported on vendor technical datasheets. |
Why This Matters
For procurement, this confirms the compound is a distinct, derivatized entity, not a core scaffold, and its altered bulk properties will affect experimental solubility and dosing calculations compared to simpler analogs.
- [1] ChemicalBook. 3,8-dihydro-9H-imidazo[4,5-f]quinazolin-9-one Product Page. Accessed 2026. View Source
